molecular formula C17H19F2N3O2S B2812448 N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide CAS No. 2309800-40-4

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide

Cat. No.: B2812448
CAS No.: 2309800-40-4
M. Wt: 367.41
InChI Key: WCKNAKVNQQYIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide is a synthetic chemical compound designed for advanced chemical and pharmaceutical research. This molecule integrates two pharmaceutically significant components: a 3,5-dicyclopropyl-pyrazole moiety and a 3,4-difluorobenzenesulfonamide group. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in various protein kinase inhibitors . The sulfonamide functional group is a key pharmacophore in many drugs, particularly for its well-characterized role as an inhibitor of carbonic anhydrase enzymes and other biological targets . This structural combination suggests potential for multifaceted biological activity. Researchers may investigate this compound as a candidate for developing novel therapeutic agents, with potential applications in areas such as oncology, given that related sulfonamide derivatives have been explored as tyrosine kinase inhibitors with anti-cancer effects . Furthermore, the compound's framework aligns with research into inhibitors for metabolic enzymes like cholinesterases (ChEs) and carbonic anhydrases (hCA I and II), which are relevant in the study of conditions such as Alzheimer's disease and glaucoma . The precise mechanism of action would be subject to empirical investigation, but it is hypothesized to potentially involve interaction with enzyme active sites, such as the zinc ion in carbonic anhydrases, a common trait of sulfonamide-based inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2S/c18-14-6-5-13(9-15(14)19)25(23,24)20-7-8-22-17(12-3-4-12)10-16(21-22)11-1-2-11/h5-6,9-12,20H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKNAKVNQQYIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of cyclopropyl groups, and finally, the attachment of the difluorobenzenesulfonamide moiety. Common reagents used in these reactions include cyclopropyl bromide, hydrazine hydrate, and difluorobenzenesulfonyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzenesulfonamide moiety can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced products, and substituted compounds with various functional groups replacing the difluorobenzenesulfonamide moiety.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing pyrazole derivatives can inhibit key kinases associated with cancer cell proliferation. For instance, studies have shown that related pyrazole compounds can effectively inhibit RET kinase activity, which is implicated in multiple cancer types.

Table 1: Inhibitory Activity of Pyrazole Derivatives on RET Kinase

CompoundIC50 (µM)Mechanism of Action
Compound A (similar structure)0.05RET kinase inhibition
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamideTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives can exhibit moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
Compound B (related structure)250 µg/mLStaphylococcus aureus
This compoundTBDTBD

Case Study 1: Inhibition of RET Kinase

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their inhibitory effects on RET kinase. The study found that modifications to the pyrazole ring significantly influenced the binding affinity and inhibitory potency against RET kinase, suggesting a promising avenue for developing targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of various pyrazole derivatives against common bacterial pathogens. The findings revealed that certain structural modifications enhanced the antimicrobial activity of the compounds tested, indicating potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous sulfonamide derivatives, as outlined below:

Structural Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Pyrazole-ethyl-sulfonamide 3,5-Dicyclopropyl pyrazole; 3,4-difluorophenyl Not reported Kinase/phosphatase inhibitor (inferred)
H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide·2HCl) Isoquinoline-sulfonamide 5-Isoquinoline; ethyl-methylamine chain Not reported Protein kinase C (PKC) inhibitor
Example 57 () Pyrazolopyrimidine-chromenone N-Cyclopropylbenzenesulfonamide; chromen-4-one 616.9 Anticancer (hypothesized)
  • Pyrazole vs. Isoquinoline/Pyrazolopyrimidine Cores: The target compound’s pyrazole core distinguishes it from the isoquinoline in H-8 and the pyrazolopyrimidine-chromenone hybrid in Example 55. The chromenone group in Example 57 introduces additional hydrogen-bonding and π-stacking capabilities, which may enhance affinity for complex binding pockets (e.g., in tyrosine kinases) .
  • Substituent Effects: Cyclopropyl Groups: The 3,5-dicyclopropyl substitution on the pyrazole likely increases steric bulk and metabolic stability compared to H-8’s methylamino group or Example 57’s unsubstituted pyrazolopyrimidine. Fluorinated Aromatic Rings: The 3,4-difluorophenyl group in the target compound may offer superior lipophilicity and membrane permeability relative to H-8’s non-fluorinated isoquinoline or Example 57’s benzenesulfonamide.

Physicochemical and Pharmacokinetic Properties

  • Solubility: H-8’s hydrochloride salt form () suggests higher aqueous solubility than the target compound, which lacks ionizable groups beyond the sulfonamide.
  • Stability: The cyclopropyl groups in the target compound may confer resistance to oxidative metabolism compared to H-8’s tertiary amine or Example 57’s ester-like chromenone.

Research Findings and Data Gaps

  • Need for Further Studies : Empirical data on the target compound’s solubility, IC₅₀ values, and in vivo pharmacokinetics are absent, necessitating experimental validation.

Biological Activity

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological activities, supported by data tables and relevant case studies.

Structural Overview

The compound features a pyrazole ring substituted with cyclopropyl groups and a sulfonamide moiety, which is known for its ability to interact with various biological targets. The presence of fluorine atoms in the benzene ring enhances its lipophilicity and may influence its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of hydrazine with appropriate carbonyl compounds to form the pyrazole structure.
  • Cyclopropyl Substitution : Cyclopropyl groups are introduced through alkylation reactions.
  • Sulfonamide Formation : The final step involves the introduction of the sulfonamide group via amidation reactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. This inhibition can lead to anti-inflammatory effects and pain relief.
  • Cell Cycle Regulation : It also targets cyclin-dependent kinases (CDKs), influencing cell cycle progression and potentially exhibiting anticancer properties.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies on related compounds have shown IC50 values in various cancer cell lines:

CompoundCell LineIC50 (µM)
4rRKO60.70
4rPC-349.79
4rHeLa78.72

These findings suggest that this compound may possess similar anticancer properties due to its structural analogies with effective pyrazole derivatives .

Antimicrobial Activity

The compound's sulfonamide structure is associated with antimicrobial properties. Related compounds have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .

Study on COX Inhibition

In a study evaluating sulfonamide-containing pyrazole derivatives, it was found that certain compounds exhibited selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs . This selective inhibition could be beneficial for developing new anti-inflammatory drugs.

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of related pyrazole compounds on human tumor cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsSolventTime (h)Yield (%)
1K₂CO₃, DMF, RTDMF12~65
2TEA, THF, 0°C→RTTHF6~70

Basic: How is the compound’s structural identity confirmed?

Methodological Answer:
Characterization employs:

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and purity. For example, the pyrazole protons appear as distinct singlets (δ 6.2–6.5 ppm), while sulfonamide protons resonate at δ 3.1–3.4 ppm .

Mass Spectrometry (HRMS) : High-resolution mass spectra confirm molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₁₇H₁₈F₂N₄O₂S: 392.11) .

X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure, with refinement using SHELXL software .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

Solvent Selection : Replace DMF with acetonitrile to reduce side reactions in pyrazole alkylation .

Catalyst Use : Add catalytic KI to enhance nucleophilic substitution efficiency .

Temperature Control : Perform sulfonylation at 0°C to minimize sulfonate ester formation .

Workflow Automation : Use flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency) .

Critical Analysis : Contradictions in solvent polarity effects (e.g., DMF vs. THF) require systematic screening via Design of Experiments (DoE) to identify optimal conditions .

Advanced: How are structural data discrepancies resolved (e.g., NMR vs. X-ray)?

Methodological Answer:

Crystallographic Refinement : Use SHELX software to resolve ambiguities in bond lengths/angles. For example, torsional strain in the ethyl linker may cause NMR signal splitting, which X-ray data can clarify .

Dynamic NMR (DNMR) : Analyze temperature-dependent NMR spectra to assess conformational flexibility .

DFT Calculations : Compare experimental data with density functional theory (DFT)-optimized structures to validate electronic environments .

Advanced: What computational methods predict the compound’s bioactivity?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX. The sulfonamide group’s hydrogen bonding to Zn²⁺ in the active site is critical .

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability in physiological conditions .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Bioisosteric Replacement : Substitute the cyclopropyl groups with trifluoromethyl or tert-butyl to modulate lipophilicity .

Linker Modification : Replace the ethyl linker with a PEG spacer to enhance solubility .

Functional Group Addition : Introduce a methoxy group to the benzene sulfonamide to improve target affinity .

Synthetic Routes : Use parallel synthesis libraries with diverse sulfonyl chlorides and pyrazole precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.